Aluminum monostearate
Overview
Description
Aluminium monostearate is an organic compound that is a salt of stearic acid and aluminium. This compound is commonly used in the pharmaceutical and cosmetic industries due to its ability to form gels and stabilize emulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium monostearate is typically prepared by reacting aluminium with stearic acid. One common method involves the saponification of stearic acid with sodium hydroxide, followed by the precipitation of aluminium monostearate . The reaction conditions, such as the molar ratio of reactants, temperature, and mixing speed, are crucial for obtaining the desired product .
Industrial Production Methods: In industrial settings, aluminium monostearate is produced by reacting aluminium isopropoxide with stearic acid in anhydrous pyridine, which induces the precipitation of the pyridine complex. The pyridine is then removed under vacuum to yield aluminium monostearate .
Chemical Reactions Analysis
Types of Reactions: Aluminium monostearate primarily undergoes substitution reactions. It can react with hydrochloric acid to liberate fatty acids, which float as an oily layer on the surface of the liquid .
Common Reagents and Conditions:
Hydrochloric Acid: Used to liberate fatty acids from aluminium monostearate.
Sodium Hydroxide: Used in the saponification process to prepare aluminium monostearate.
Major Products Formed: The major products formed from the reactions of aluminium monostearate include fatty acids and aluminium salts .
Scientific Research Applications
Aluminium monostearate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of aluminium monostearate involves its ability to bind to specific molecular targets:
Troponin C: Aluminium binds to this muscle protein, interfering with voltage-dependent calcium transport.
Voltage-Dependent Anion Channels (VDAC): Aluminium inhibits the activity of these mitochondrial channels, affecting cellular processes.
Comparison with Similar Compounds
Aluminium Distearate: Used as a thickener in paints and greases.
Aluminium Tristearate: Useful in paints and enamels.
Uniqueness: Aluminium monostearate is unique due to its ability to form gels and stabilize emulsions, making it particularly valuable in the pharmaceutical and cosmetic industries .
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of aluminium monostearate, researchers and industry professionals can better utilize this compound in various fields.
Properties
InChI |
InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+1;;/p-1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPZNTLJVJGRCI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al].O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39AlO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048697 | |
Record name | Aluminum monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanism of Action |
Antacids perform a neutralization reaction, ie. they buffer gastric acid, raising the pH to reduce acidity in the stomach. When gastric hydrochloric acid reaches the nerves in the gasitrointestinal mucosa, they signal pain to the central nervous system. This happens when these nerves are exposed, as in peptic ulcers. The gastric acid may also reach ulcers in the esophagus or the duodenum. Other mechanisms may contribute, such as the effect of aluminum ions inhibiting smooth muscle cell contraction and delaying gastric emptying. Aluminum is known to bind troponin C (a muscle protein) and to interfere with voltage-dependent calcium transport. Aluminum also binds to and inhibits the activity of mitochondrial voltage gated channels (VDAC). | |
Record name | Aluminium monostearate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01375 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7047-84-9 | |
Record name | Aluminum monostearate [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminium monostearate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01375 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aluminum monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydroxyaluminium stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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